Enzymatic Inhibition vs. Adenosine: Target-Specific Binding and Ki for Ethanolamine Ammonia-Lyase
5'-Deoxyadenosine is a potent, competitive inhibitor of the adenosylcobalamin-dependent enzyme ethanolamine ammonia-lyase, a property not shared by adenosine. NMR spectroscopy and enzyme assays reveal that 5'-deoxyadenosine forms a complex with the enzyme (Kd = 3.0 mM) and inhibits catalytic activity with a Ki of 2.7 mM, directly competing with the cofactor adenosylcobalamin. In stark contrast, under identical experimental conditions, adenosine, despite also forming an enzyme complex (Kd = 3.5 mM), had no measurable inhibitory effect on the enzyme's catalytic activity [1]. This demonstrates a critical, target-specific functional difference that is essential for studies on this enzyme class.
| Evidence Dimension | Enzyme Inhibition (Ki) and Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Ki = 2.7 mM (inhibition); Kd = 3.0 mM (binding) |
| Comparator Or Baseline | Adenosine: No inhibition; Kd = 3.5 mM (binding) |
| Quantified Difference | 5'-Deoxyadenosine is a functional inhibitor (Ki = 2.7 mM); Adenosine has no measurable inhibition. |
| Conditions | Ethanolamine ammonia-lyase enzyme assay; NMR spectroscopy for binding studies. |
Why This Matters
This functional divergence demonstrates that for assays involving ethanolamine ammonia-lyase or related cobalamin-dependent enzymes, only 5'-deoxyadenosine serves as a valid inhibitor or probe, making adenosine an unsuitable and scientifically incorrect substitute.
- [1] DrugBank: APRD00260. 5'-Deoxyadenosine. Accessed 2024. View Source
